molecular formula C16H10ClNO4 B5911737 N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5911737
M. Wt: 315.71 g/mol
InChI Key: FCDZTXNIXWDYCD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as CHOC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell survival and proliferation. It has been shown to induce apoptosis by activating the mitochondrial pathway, as well as by inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the expression of several oncogenes, including c-Myc and Bcl-2, which are known to be overexpressed in many cancers.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Moreover, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is its specificity towards cancer cells, which allows for targeted therapy with minimal off-target effects. Moreover, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to be effective against a wide range of cancer types, including breast, prostate, and lung cancer. However, one of the limitations of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide. One area of focus could be on developing more effective delivery systems to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential synergistic effects of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide with other anticancer agents. Moreover, the mechanism of action of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide could be further elucidated to identify additional targets for cancer therapy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide in humans.

Synthesis Methods

N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process that involves the condensation of 2-chlorobenzoyl chloride with salicylic acid, followed by cyclization with ammonium acetate and acetic anhydride. The resulting compound is then subjected to a series of reactions to produce N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide in high yield and purity.

Scientific Research Applications

N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has shown promising results as a potential anticancer agent. Studies have demonstrated that N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and caspase activation. Moreover, N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit cancer cell growth and proliferation by targeting the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many cancers.

properties

IUPAC Name

N-(2-chlorophenyl)-7-hydroxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4/c17-12-3-1-2-4-13(12)18-15(20)11-7-9-5-6-10(19)8-14(9)22-16(11)21/h1-8,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDZTXNIXWDYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

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